![molecular formula C12H13N5O B1524555 N-[环丙基(2H-1,2,3,4-四唑-5-基)甲基]苯甲酰胺 CAS No. 1315367-08-8](/img/structure/B1524555.png)

N-[环丙基(2H-1,2,3,4-四唑-5-基)甲基]苯甲酰胺

描述

“N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is a compound that contains a tetrazole moiety. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .

Synthesis Analysis

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of C–N linked bistetrazolate nitramino compounds were successfully prepared from readily available 5-aminotetrazole .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical and Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless . They show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .科学研究应用

合成和评价作为抗肿瘤剂

苯并噻唑衍生物,包括那些类似于N-[环丙基(2H-1,2,3,4-四唑-5-基)甲基]苯甲酰胺结构的化合物,已被设计和合成用于其强效的抗肿瘤特性。一项研究专注于创造没有硝基的生物稳定衍生物,导致化合物在体内对肿瘤生长具有出色的抑制效果 (Yoshida et al., 2005)。

苯甲酰胺衍生物的抗癌活性

一系列N-取代苯甲酰胺已被合成并评估其对几种癌细胞系的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌。这些化合物表现出中等到出色的活性,一些衍生物表现出比参考药物依托泊苷更高的功效 (Ravinaik et al., 2021)。

氟离子的比色测定

已合成N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物并研究其固态性质和氢键相互作用。值得注意的是,一种衍生物在存在氟离子时呈现从无色到黑色的颜色转变,表明在氟离子检测的比色测定中具有潜在应用 (Younes et al., 2020)。

合成和表征用于腐蚀抑制

类似于N-[环丙基(2H-1,2,3,4-四唑-5-基)甲基]苯甲酰胺结构的化合物已被合成并表征其在酸性介质中对轻钢腐蚀的抑制活性。这突显了这类化合物在保护金属免受腐蚀方面的潜在应用 (Aouine et al., 2011)。

合成用于抗微生物剂

1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺衍生物,类似于N-[环丙基(2H-1,2,3,4-四唑-5-基)甲基]苯甲酰胺的核心结构,已被合成并显示出强效的抗菌和抗真菌活性。这表明它们作为抗微生物剂的潜力,突显了这类化合物在医学研究中的多样化用途 (Raju et al., 2010)。

作用机制

While the specific mechanism of action for “N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is not mentioned in the search results, it’s worth noting that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

安全和危害

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .

未来方向

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, which opens up possibilities for future research and development . Furthermore, the high nitrogen contents and high heats of formation of these compounds have endowed them with prominent detonation performance, making them promising candidates for application as high-performance energetic materials .

属性

IUPAC Name |

N-[cyclopropyl(2H-tetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(9-4-2-1-3-5-9)13-10(8-6-7-8)11-14-16-17-15-11/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMJJYHSLAYXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NNN=N2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

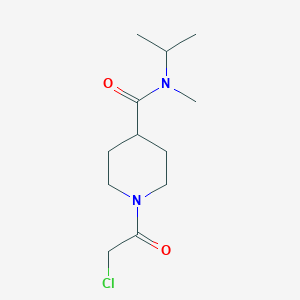

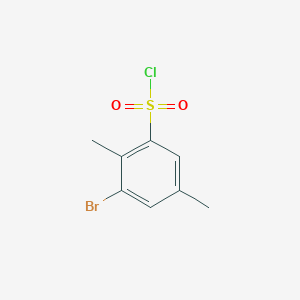

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)

![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)